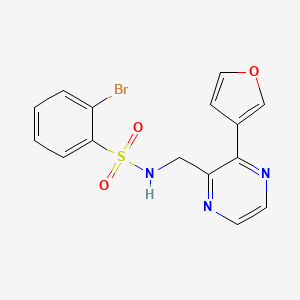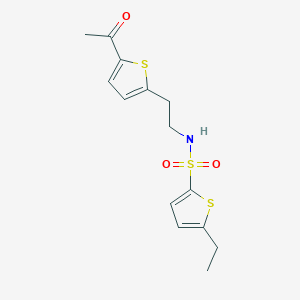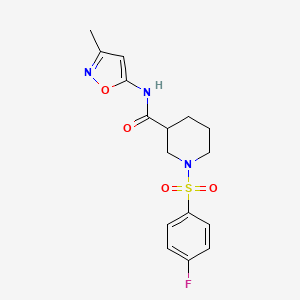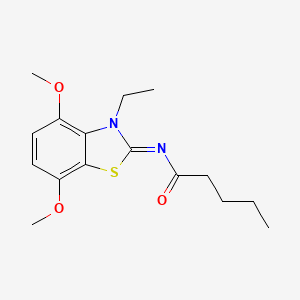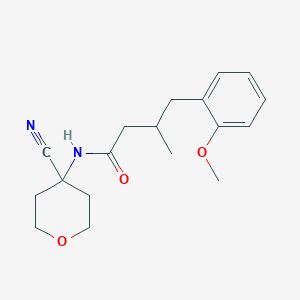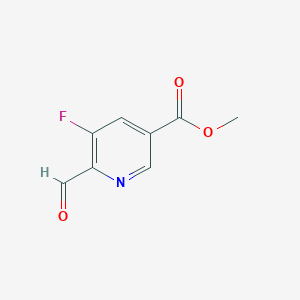
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Synthesis of Tetrahydroquinoline Derivatives
Tetrahydroquinoline is a crucial structural component in numerous natural products and pharmaceutical compounds. Studies have demonstrated efficient methods for synthesizing tetrahydroquinoline derivatives, showcasing the importance of certain reactions in creating these compounds with potential applications in drug development and synthetic chemistry. For instance, the reaction of aryl azides with 3,4-dihydro-2H-pyran in the presence of FeCl3–NaI or chlorotrimethylsilane-sodium iodide (TMSCl–NaI) affords corresponding tetrahydroquinoline derivatives efficiently, with most compounds exhibiting cis selectivity, indicating the potential for creating stereochemically rich molecules for various applications (Kamal et al., 2004); (Kamal et al., 2007).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrazolo[3,4-c]quinolines, from precursor molecules through reactions involving aminoalkylation and cyclization processes, further demonstrates the compound's utility in the development of complex molecular architectures. This process shows the versatility of using tetrahydroquinoline derivatives in synthesizing a wide range of heterocyclic compounds, which are essential in pharmaceutical sciences and material chemistry (Nagarajan & Shah, 1992).
Antimicrobial Applications
Derivatives containing the tetrahydroquinoline moiety have been explored for their antimicrobial properties, indicating the potential for developing new antimicrobial agents. Synthesis of novel piperidinyl thieno tetrahydroisoquinolines attached or fused to other new heterocycles has been reported, with some compounds exhibiting promising antibacterial and antifungal activities against pathogenic strains. This research highlights the potential of tetrahydroquinoline derivatives in contributing to the development of new antimicrobial agents (Zaki et al., 2021).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-17(22)21-9-3-4-13-5-6-15(12-16(13)21)20-18(23)19-14-7-10-24-11-8-14/h5-6,12,14H,2-4,7-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWKNBVFDLLFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


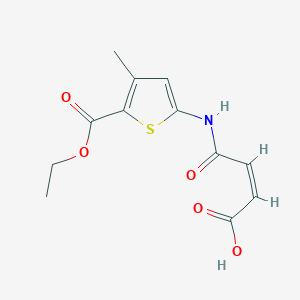
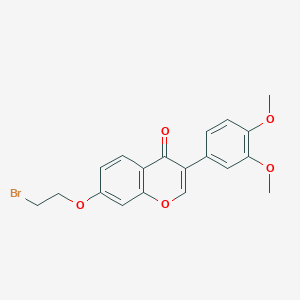
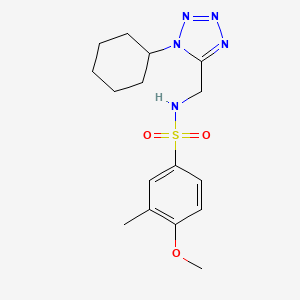
![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)
